Razoxane, (R)-

Description

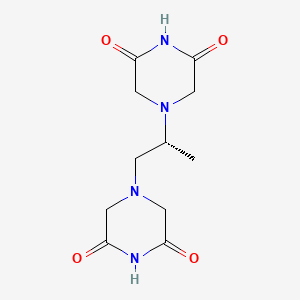

Structure

3D Structure

Properties

IUPAC Name |

4-[(2R)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKDZUISNHGIBY-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50305214 | |

| Record name | NSC169779 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24613-06-7 | |

| Record name | Razoxane, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024613067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC169779 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC169779 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2R)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAZOXANE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGX7PSE8Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Razoxane: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Razoxane, also known as Levrazoxane, is the (R)-enantiomer of Razoxane. It belongs to the bisdioxopiperazine class of compounds, which are known for their interactions with DNA topoisomerase II. While its counterpart, (S)-Razoxane (Dexrazoxane), is clinically used as a cardioprotective agent against anthracycline-induced cardiotoxicity, the mechanism of action of these agents extends beyond iron chelation to direct effects on cellular processes critical to cancer biology. This technical guide provides a comprehensive overview of the core mechanism of action of (R)-Razoxane, focusing on its role as a catalytic inhibitor of topoisomerase II and its subsequent effects on the cell cycle and apoptosis. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's molecular pharmacology.

Core Mechanism of Action: Catalytic Inhibition of Topoisomerase II

The primary molecular target of (R)-Razoxane is DNA topoisomerase II (Topo II), an essential enzyme that modulates the topological state of DNA. Unlike topoisomerase II "poisons" such as etoposide and doxorubicin, which stabilize the enzyme-DNA "cleavable complex" and lead to DNA strand breaks, (R)-Razoxane is a catalytic inhibitor. It traps the enzyme in a "closed-clamp" conformation, an intermediate state in the enzyme's catalytic cycle after ATP binding but before DNA cleavage and re-ligation. This action prevents the enzyme from completing its function of decatenating and relaxing DNA, which is crucial for DNA replication and chromosome segregation.

Studies have demonstrated that the inhibitory effect of the bisdioxopiperazine class of drugs on topoisomerase II is independent of their chirality. Both (R)-Razoxane (Levrazoxane) and (S)-Razoxane (Dexrazoxane) are equally potent in their cytotoxicity and inhibition of topoisomerase II.[1] (R)-Razoxane, like its enantiomer, inhibits both isoforms of topoisomerase II, TOP2A and TOP2B.[2] The inhibition of TOP2A, which is highly expressed in proliferating cells, is central to the anti-cancer properties of (R)-Razoxane, while the inhibition of TOP2B, the predominant isoform in cardiomyocytes, is implicated in its cardioprotective effects when used in combination with anthracyclines.[2]

Quantitative Data on Topoisomerase II Inhibition and Cytotoxicity

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Dexrazoxane | HL-60 | Antiproliferation | 9.59 ± 1.94 | [3] |

| (R)-Razoxane (Levrazoxane) | CHO | Cytotoxicity | Equally cytotoxic to Dexrazoxane | [1] |

| (R)-Razoxane (Levrazoxane) | - | Topoisomerase II Inhibition | Equally inhibitory to Dexrazoxane | [1] |

Effects on Cellular Processes

Cell Cycle Arrest at G2/M Phase

By inhibiting the catalytic activity of topoisomerase II, (R)-Razoxane prevents the proper segregation of sister chromatids during mitosis. This leads to the activation of the G2/M checkpoint, a critical cellular surveillance mechanism that halts the cell cycle to prevent cells with damaged or improperly segregated chromosomes from dividing. The arrest in the G2 phase is dependent on the expression of TOP2A.[4]

The signaling pathway leading to G2/M arrest following topoisomerase II inhibition by (R)-Razoxane involves the activation of the DNA damage response (DDR) pathway. The unresolved DNA catenanes are sensed by a complex involving the SMC5/6 complex and the protein kinases ATM and ATR, which act redundantly.[4] These kinases then phosphorylate and activate their downstream effectors, Chk1 and Chk2. Activated Chk1 and Chk2 phosphorylate and inactivate the Cdc25C phosphatase. In its active, dephosphorylated state, Cdc25C is responsible for removing an inhibitory phosphate group from Cdk1 (also known as Cdc2). The inactivation of Cdc25C leads to the accumulation of phosphorylated, inactive Cdk1/Cyclin B complexes, which are the master regulators of entry into mitosis. This prevents the cell from proceeding into M phase, resulting in a G2 arrest.

References

- 1. A QSAR study comparing the cytotoxicity and DNA topoisomerase II inhibitory effects of bisdioxopiperazine analogs of ICRF-187 (dexrazoxane) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topobexin targets the Topoisomerase II ATPase domain for beta isoform-selective inhibition and anthracycline cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Enantiomer of Razoxane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Razoxane, a bisdioxopiperazine, has been a subject of scientific inquiry for its multifaceted biological activities, including its roles as an antineoplastic agent and a cardioprotective drug. It exists as a racemic mixture of two enantiomers: the (S)-(+)-enantiomer, dexrazoxane, and the (R)-(-)-enantiomer, levrazoxane. While dexrazoxane is clinically approved as a cardioprotective agent against anthracycline-induced cardiotoxicity, the biological profile of its (R)-enantiomer is less characterized. This technical guide provides an in-depth exploration of the (R)-enantiomer of razoxane, focusing on its chemical structure, mechanism of action, and available experimental data. The guide is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols and a thorough review of the current understanding of this chiral molecule.

Chemical Structure and Properties

The (R)-enantiomer of razoxane, also known as levrazoxane, is chemically designated as (R)-4,4'-(1-methyl-1,2-ethanediyl)bis(2,6-piperazinedione). Its chemical structure is characterized by a central propylene bridge with a chiral center at the C2 position, connecting two piperazine-2,6-dione rings.

Chemical Structure of (R)-enantiomer of Razoxane (Levrazoxane)

Caption: Chemical structure of the (R)-enantiomer of razoxane.

Table 1: Physicochemical Properties of Razoxane

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₄O₄ | PubChem |

| Molecular Weight | 268.27 g/mol | PubChem |

| IUPAC Name | (4R)-4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione | PubChem |

| Chirality | Exists as (R) and (S) enantiomers | [1] |

Mechanism of Action

The biological activity of razoxane and its enantiomers is attributed to two primary mechanisms: inhibition of topoisomerase II and iron chelation by its hydrolytic metabolite. Recent evidence strongly suggests that the interaction with topoisomerase IIβ is the key determinant of its cardioprotective effects[2][3].

Topoisomerase II Inhibition

Topoisomerase II is a nuclear enzyme essential for managing DNA topology during replication, transcription, and chromosome segregation. Razoxane and its enantiomers act as catalytic inhibitors of topoisomerase II, interfering with its function without stabilizing the cleavable complex, a mechanism distinct from topoisomerase poisons like doxorubicin. This inhibition is believed to be central to both its anticancer and cardioprotective activities.

Caption: Signaling pathway of Topoisomerase II inhibition by (R)-razoxane.

Iron Chelation

Razoxane is a lipophilic prodrug that can penetrate cell membranes. Intracellularly, it undergoes hydrolysis to form a diacid-diamide metabolite, which is structurally similar to the chelating agent ethylenediaminetetraacetic acid (EDTA). This metabolite, known as ADR-925 for the (S)-enantiomer, can chelate intracellular iron. The chelation of iron is thought to prevent the formation of anthracycline-iron complexes, which are responsible for generating reactive oxygen species (ROS) that cause oxidative damage to cardiac tissue. However, recent studies have questioned the primacy of this mechanism in cardioprotection, suggesting that the direct inhibition of topoisomerase IIβ is more critical[2][3]. The iron-chelating properties of the metabolite of the (R)-enantiomer have not been quantitatively characterized in publicly available literature.

Caption: Mechanism of iron chelation by the metabolite of (R)-razoxane.

Quantitative Data

Quantitative data directly comparing the biological activities of the (R)- and (S)-enantiomers of razoxane are limited. The following table summarizes the available data.

Table 2: Comparative Biological Activity Data

| Parameter | (R)-Enantiomer (Levrazoxane) | (S)-Enantiomer (Dexrazoxane) | Reference |

| Topoisomerase II Inhibition | |||

| IC₅₀ (µM) | Data not available (reported as similar to dexrazoxane) | ~60 | [3][4] |

| Pharmacokinetics (in rats) | |||

| Metabolism Rate | Slower | Faster | [1] |

Experimental Protocols

Stereospecific Synthesis of (R)-enantiomer of Razoxane (Levrazoxane)

Workflow for the Synthesis of (R)-enantiomer of Razoxane

Caption: General workflow for the synthesis of (R)-razoxane.

Methodology:

-

Synthesis of (R)-1,2-diaminopropane: A potential method involves the hydrogenation of 1,2-methylglyoxime in an anhydrous alcoholic medium under strongly basic conditions in the presence of a suitable hydrogenation catalyst[5]. The use of a chiral catalyst or resolving agent would be necessary to obtain the desired (R)-enantiomer.

-

Reaction with Chloroacetic Acid: The resulting (R)-1,2-diaminopropane is then reacted with chloroacetic acid to form the corresponding tetra-acetic acid derivative.

-

Cyclization: The tetra-acetic acid derivative undergoes cyclization to form the two piperazine-2,6-dione rings, yielding the final product, (R)-razoxane (levrazoxane).

Note: This is a generalized protocol. Specific reaction conditions, catalysts, and purification methods would need to be optimized.

Chiral Separation of Razoxane Enantiomers by HPLC

A validated hydrophilic interaction chromatography (HILIC) method for the separation of razoxane enantiomers has been reported[4][6].

Table 3: HPLC Method for Chiral Separation of Razoxane Enantiomers

| Parameter | Condition |

| Column | CHIRALPAK IE-3 (immobilized polysaccharide-based chiral stationary phase) |

| Mobile Phase | Aqueous 10 mM ammonium bicarbonate and a mixture of methanol and acetonitrile (70:30, v/v) in a ratio of 5:95 (v/v) |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 215 nm |

| Resolution (Rs) | > 8 |

Experimental Workflow for Chiral HPLC Separation

Caption: Workflow for the chiral HPLC separation of razoxane enantiomers.

Pharmacokinetics and Metabolism

Studies in rats have shown that the metabolism of razoxane is stereoselective, with the (S)-enantiomer (dexrazoxane) being metabolized more rapidly than the (R)-enantiomer (levrazoxane). After intravenous administration of racemic razoxane to rats, the plasma concentration of levrazoxane was consistently higher than that of dexrazoxane over time[1]. This suggests that levrazoxane has a longer plasma half-life.

The primary enzyme responsible for the metabolism of dexrazoxane is believed to be dihydropyrimidine amidohydrolase, which is present in the liver and kidneys[1]. The slower metabolism of levrazoxane may lead to its sustained plasma concentrations.

Comprehensive pharmacokinetic data for levrazoxane in humans, including parameters such as absorption, distribution, metabolism, and excretion, are not well-documented in publicly available literature.

Discussion and Future Perspectives

The (R)-enantiomer of razoxane, levrazoxane, remains a less-explored counterpart to the clinically established dexrazoxane. The available evidence suggests that it shares the same fundamental mechanisms of action, namely topoisomerase II inhibition and, through its metabolite, iron chelation. The key difference appears to lie in its pharmacokinetic profile, with a slower rate of metabolism observed in preclinical studies.

This slower metabolism could have significant implications for its therapeutic potential. A longer half-life might lead to a more sustained therapeutic effect, potentially allowing for different dosing regimens or improved efficacy. However, it could also lead to different toxicity profiles.

To fully elucidate the therapeutic potential of the (R)-enantiomer of razoxane, further research is critically needed in the following areas:

-

Direct Comparative Studies: Quantitative in vitro and in vivo studies directly comparing the topoisomerase II inhibitory activity and iron-chelating capabilities of levrazoxane and dexrazoxane and their respective metabolites are essential.

-

Pharmacokinetics in Humans: A thorough investigation of the pharmacokinetic profile of levrazoxane in humans is necessary to understand its absorption, distribution, metabolism, and excretion, and to compare it with that of dexrazoxane.

-

Efficacy and Safety Studies: Preclinical and, eventually, clinical studies are required to evaluate the efficacy and safety of levrazoxane as a potential therapeutic agent, either as an anticancer drug or as a cardioprotective agent.

Conclusion

The (R)-enantiomer of razoxane presents an intriguing area for further pharmacological investigation. Its distinct metabolic profile compared to its (S)-enantiomer warrants a deeper exploration of its therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure, mechanism of action, and experimental methodologies related to (R)-razoxane. It is hoped that this guide will serve as a valuable resource for the scientific community to stimulate further research into this promising, yet understudied, chiral molecule.

References

- 1. Stereoselective metabolism of dexrazoxane (ICRF-187) and levrazoxane (ICRF-186) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of Stereo Selective Method for the Separation of Razoxane Enantiomers in Hydrophilic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. csfarmacie.cz [csfarmacie.cz]

- 6. academic.oup.com [academic.oup.com]

(R)-Razoxane vs (S)-Dexrazoxane: A Stereochemical Exploration in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stereochemistry of razoxane, focusing on its enantiomers: (R)-Razoxane (levrazoxane) and (S)-Dexrazoxane. Dexrazoxane is a clinically approved cardioprotective agent used to mitigate the cardiotoxic effects of anthracycline chemotherapy. This document delves into the synthesis, mechanism of action, pharmacokinetics, and biological activities of both stereoisomers, presenting a comparative analysis supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows. The evidence presented indicates that while there are stereoselective differences in metabolism, the primary biological activities related to topoisomerase II inhibition and cardioprotection appear to be largely independent of the compound's chirality.

Introduction

Razoxane is a bisdioxopiperazine compound that exists as a racemic mixture of two enantiomers: the (S)-(+)-enantiomer, dexrazoxane, and the (R)-(-)-enantiomer, levrazoxane. Clinically, dexrazoxane is the approved and utilized form, primarily for its cardioprotective effects in patients undergoing anthracycline-based chemotherapy.[1] The core of its mechanism has been attributed to two main actions: the chelation of iron by its hydrolyzed metabolite, ADR-925, and the inhibition of topoisomerase II.[2] Understanding the stereochemical nuances between (R)-Razoxane and (S)-Dexrazoxane is crucial for optimizing therapeutic strategies and for the development of future analogs. This guide aims to provide a detailed technical overview of the key differences and similarities between these two stereoisomers.

Stereoselective Synthesis

The synthesis of enantiomerically pure (S)-Dexrazoxane and (R)-Razoxane is critical for studying their individual properties. Stereoselective synthesis typically involves the use of a chiral starting material.

Synthesis of (S)-Dexrazoxane

A common method for the synthesis of (S)-Dexrazoxane starts with (S)-1,2-propanediamine. The process involves a series of reactions to construct the bisdioxopiperazine rings while retaining the stereochemistry at the chiral center.

Experimental Protocol: Synthesis of (S)-Dexrazoxane from (S)-1,2-propanediamine

-

Chiral Resolution of 1,2-propanediamine: Racemic 1,2-propanediamine is resolved using D-(-)-tartaric acid as a resolving agent to obtain (S)-1,2-propanediamine ditartrate. This salt is then treated with potassium chloride to yield (S)-1,2-propanediamine dihydrochloride.[3]

-

Condensation: The resulting (S)-1,2-propanediamine dihydrochloride is condensed with chloroacetic acid to prepare (S)-N,N,N',N'-1,2-propanediaminetetraacetic acid.[3]

-

Cyclization: The final step involves the cyclization of the tetraacetic acid derivative to form (S)-Dexrazoxane.[3] This can be achieved by heating with a dehydrating agent or by forming an activated derivative that undergoes intramolecular cyclization. A specific method involves heating (S)-1,2-diaminopropane-tetraacetic acid with ammonium formate in N,N-dimethylformamide.[4]

Synthesis of (R)-Razoxane (Levrazoxane)

The synthesis of (R)-Razoxane follows a similar pathway to that of (S)-Dexrazoxane, but starts with the corresponding (R)-1,2-propanediamine, which can be obtained through chiral resolution of the racemic mixture using L-(+)-tartaric acid.

Mechanism of Action: A Comparative View

The biological effects of razoxane enantiomers are primarily mediated through their interaction with topoisomerase II and the iron-chelating properties of their metabolites.

Topoisomerase II Inhibition

Both (S)-Dexrazoxane and (R)-Razoxane are catalytic inhibitors of topoisomerase II.[5] They do not stabilize the cleavable complex in the way that topoisomerase poisons like doxorubicin do. Instead, they lock the enzyme in a closed-clamp conformation, preventing it from re-binding to DNA and completing its catalytic cycle. This inhibition is crucial for the cardioprotective effects of dexrazoxane, as it is believed to prevent doxorubicin from inducing DNA double-strand breaks mediated by topoisomerase II beta (TOP2B), the predominant isoform in cardiomyocytes.[1]

Importantly, studies have shown that the inhibition of topoisomerase II by razoxane is not stereospecific. Both (S)-Dexrazoxane and (R)-Razoxane are equally potent in their ability to inhibit topoisomerase II and exhibit equal cytotoxicity. This suggests that the binding site on topoisomerase II can accommodate both enantiomers.

Iron Chelation

Dexrazoxane is a prodrug that is hydrolyzed in the body to its active metabolite, ADR-925.[2] ADR-925 is a potent iron chelator, structurally similar to EDTA. It is believed to exert a cardioprotective effect by chelating free iron, thereby preventing the formation of iron-anthracycline complexes that generate reactive oxygen species (ROS) and cause oxidative damage to cardiac tissue. While this was the initially proposed mechanism, more recent evidence suggests that topoisomerase II beta inhibition is the primary driver of cardioprotection.[1] The hydrolysis to ADR-925 is not reported to be a stereoselective process.

Pharmacokinetics: Stereoselective Metabolism

While the primary pharmacological activity on topoisomerase II appears to be non-stereoselective, the metabolism of razoxane enantiomers does exhibit stereoselectivity.

Studies in rats have shown that (S)-Dexrazoxane is metabolized and eliminated from the plasma more rapidly than (R)-Razoxane.[6] After intravenous administration of racemic razoxane, the ratio of (R)-levrazoxane to (S)-dexrazoxane in the plasma increased over time, indicating a faster clearance of the (S)-enantiomer.[6] This preferential metabolism is thought to be mediated by the enzyme dihydropyrimidine amidohydrolase.[6]

Table 1: Comparative Pharmacokinetic Parameters of Razoxane Enantiomers in Rats

| Parameter | (S)-Dexrazoxane | (R)-Levrazoxane | Reference |

| Plasma Half-life | Shorter | Longer | [6] |

| Metabolism Rate | Faster | Slower | [6] |

| Primary Metabolizing Enzyme | Dihydropyrimidine amidohydrolase | Dihydropyrimidine amidohydrolase | [6] |

Despite the faster metabolism of (S)-Dexrazoxane, the clinical implications of this difference are not fully understood, and it is not clear whether this leads to a significant difference in the cardioprotective efficacy between the two enantiomers in humans.[6]

Biological Activity: A Head-to-Head Comparison

The available data suggests that the key biological activities of razoxane are not significantly influenced by its stereochemistry.

Table 2: Comparative Biological Activity of Razoxane Enantiomers

| Activity | (S)-Dexrazoxane | (R)-Levrazoxane | Conclusion | Reference |

| Topoisomerase II Inhibition | Equal Potency | Equal Potency | Non-stereoselective | |

| Cytotoxicity | Equally Cytotoxic | Equally Cytotoxic | Non-stereoselective | |

| Cardioprotection | Clinically Proven | Presumed to be similar | Likely non-stereoselective based on Topo II inhibition |

The equal potency of both enantiomers in inhibiting topoisomerase II, the primary target for cardioprotection, strongly suggests that (R)-Razoxane would likely exhibit similar cardioprotective effects to (S)-Dexrazoxane.

Experimental Protocols

Chiral Separation of Razoxane Enantiomers by HPLC

Objective: To separate and quantify (R)-Razoxane and (S)-Dexrazoxane from a racemic mixture.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase column.

Column: A polysaccharide-based chiral column, such as one derivatized with amylose or cellulose, is typically effective.

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., ethanol, isopropanol, or acetonitrile). The exact ratio needs to be optimized for the specific column and system.

Detection: UV detection at a wavelength where both enantiomers have significant absorbance (e.g., around 270 nm).

General Procedure:

-

Prepare a standard solution of racemic razoxane in a suitable solvent.

-

Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.

-

Inject the standard solution onto the column.

-

Monitor the elution of the enantiomers using the UV detector.

-

The two enantiomers should elute as separate peaks. The order of elution will depend on the specific chiral stationary phase and mobile phase used.

-

Quantify the amount of each enantiomer by integrating the peak areas.

Topoisomerase II Inhibition Assay (Relaxation Assay)

Objective: To determine the inhibitory effect of (R)-Razoxane and (S)-Dexrazoxane on the catalytic activity of topoisomerase II.

Principle: This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (containing ATP)

-

(R)-Razoxane and (S)-Dexrazoxane test solutions

-

DNA loading dye

-

Agarose gel

-

Electrophoresis buffer

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction tubes containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compounds ((R)-Razoxane or (S)-Dexrazoxane).

-

Initiate the reaction by adding topoisomerase II to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Add DNA loading dye to each sample.

-

Load the samples onto an agarose gel and perform electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

Expected Results:

-

No enzyme control: A single band corresponding to supercoiled DNA.

-

Enzyme control (no inhibitor): A band corresponding to relaxed DNA.

-

With inhibitor: A dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Conclusion

The stereochemical analysis of (R)-Razoxane and (S)-Dexrazoxane reveals a fascinating case in drug development where the primary pharmacological activity appears to be independent of chirality, while the metabolic profile is stereoselective. The equal potency of both enantiomers in inhibiting topoisomerase II, the key mechanism for cardioprotection, suggests that (R)-Razoxane could be as effective as the clinically used (S)-Dexrazoxane. The faster metabolism of (S)-Dexrazoxane in preclinical models warrants further investigation in humans to determine if this has any significant clinical implications. This comprehensive guide provides researchers and drug development professionals with the foundational knowledge and experimental frameworks to further explore the therapeutic potential of razoxane and its analogs. The provided data and protocols serve as a valuable resource for future studies aimed at designing even more effective and safer therapeutic agents.

References

- 1. The cardioprotective effect of dexrazoxane (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. Dexrazoxane synthesis - chemicalbook [chemicalbook.com]

- 5. Making sure you're not a bot! [mspace.lib.umanitoba.ca]

- 6. Stereoselective metabolism of dexrazoxane (ICRF-187) and levrazoxane (ICRF-186) - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Razoxane: A Comprehensive Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Razoxane, a bisdioxopiperazine, was first synthesized in the 1960s and investigated for its potential as an anticancer agent.[1] Subsequent research revealed that its biological activity resides primarily in one of its stereoisomers, the (S)-enantiomer, which was later named dexrazoxane, also known as (R)-Razoxane due to a different stereochemical naming convention priority.[2] This discovery was pivotal, leading to the development of dexrazoxane as a clinically significant drug. While its antitumor effects were modest, dexrazoxane demonstrated a remarkable and unexpected cardioprotective effect, mitigating the dose-limiting cardiotoxicity of anthracycline chemotherapeutics like doxorubicin.[3] Today, dexrazoxane is the only approved drug for this indication, making it an indispensable tool in oncology.[4] This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and mechanisms of action of (R)-Razoxane, tailored for professionals in the field of drug development and research.

Mechanism of Action

(R)-Razoxane, or dexrazoxane, exhibits a dual mechanism of action that contributes to its therapeutic effects. It functions as both a catalytic inhibitor of topoisomerase II and a pro-drug of an iron-chelating agent.[5][6]

Topoisomerase II Inhibition

The primary mechanism underlying the cardioprotective effects of dexrazoxane is the inhibition of topoisomerase IIβ (TOP2B).[7][8] Anthracyclines, while targeting topoisomerase IIα (TOP2A) in rapidly dividing cancer cells to exert their cytotoxic effects, also affect TOP2B, which is the predominant isoform in cardiomyocytes.[9] This interaction with TOP2B in heart muscle leads to DNA double-strand breaks and subsequent cellular damage, culminating in cardiotoxicity.[7] Dexrazoxane acts as a catalytic inhibitor of TOP2B, preventing the enzyme from completing its catalytic cycle and thereby reducing the formation of anthracycline-induced DNA damage in cardiomyocytes.[7] This selective protection of cardiac tissue without significantly compromising the anti-cancer efficacy of anthracyclines, which primarily target TOP2A, is a key aspect of its clinical utility.

Iron Chelation

Dexrazoxane is a pro-drug that undergoes hydrolysis in the body to form an open-ring metabolite, ADR-925. This metabolite is structurally similar to the well-known iron chelator ethylenediaminetetraacetic acid (EDTA). Anthracycline-induced cardiotoxicity has also been linked to the generation of reactive oxygen species (ROS) through the formation of iron-anthracycline complexes. By chelating intracellular iron, ADR-925 is thought to prevent the formation of these damaging complexes, thereby reducing oxidative stress in cardiac cells.[6] However, recent evidence strongly suggests that the topoisomerase IIβ inhibition is the primary mechanism for its cardioprotective effects.[7]

Synthesis of (R)-Razoxane (Dexrazoxane)

The enantioselective synthesis of (R)-Razoxane is crucial to obtaining the biologically active isomer. A common synthetic route involves the preparation of the chiral intermediate (S)-1,2-diaminopropane-tetraacetic acid, followed by a cyclization step.

A representative synthetic scheme is as follows:

-

Resolution of racemic 1,2-diaminopropane: The synthesis typically begins with the resolution of racemic 1,2-diaminopropane to obtain the (S)-enantiomer. This can be achieved using a chiral resolving agent such as D-tartaric acid.[2][5]

-

Synthesis of (S)-1,2-diaminopropane-tetraacetic acid: The resulting (S)-1,2-diaminopropane is then reacted with an acetic acid derivative, such as chloroacetic acid or bromoacetic acid, under basic conditions to yield (S)-1,2-diaminopropane-tetraacetic acid.[5]

-

Cyclization to (R)-Razoxane: The final step involves the cyclization of (S)-1,2-diaminopropane-tetraacetic acid to form the bisdioxopiperazine ring system of dexrazoxane. This is often achieved by heating with a dehydrating agent or in a high-boiling solvent like formamide or phenol.[5]

Experimental Protocols

Protocol 1: Synthesis of (S)-1,2-diaminopropane-tetraacetic acid

This protocol is adapted from a patented method.

Materials:

-

(S)-1,2-diaminopropane hydrochloride

-

Ethyl bromoacetate

-

Acetonitrile

-

A suitable base (e.g., potassium carbonate)

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

To a solution of (S)-1,2-diaminopropane hydrochloride in acetonitrile, add the base and ethyl bromoacetate.

-

Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) for a specified duration (e.g., 10-15 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude tetraester derivative.

-

Hydrolyze the crude ester by treating it with an aqueous solution of sodium hydroxide.

-

After hydrolysis is complete, acidify the reaction mixture with hydrochloric acid to precipitate the (S)-1,2-diaminopropane-tetraacetic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Protocol 2: Synthesis of (R)-Razoxane (Dexrazoxane) from (S)-1,2-diaminopropane-tetraacetic acid

This protocol is based on a described cyclization method.

Materials:

-

(S)-1,2-diaminopropane-tetraacetic acid

-

Formamide or Urea

-

N,N-dimethylformamide (DMF) (optional, as a solvent)

Procedure:

-

Combine (S)-1,2-diaminopropane-tetraacetic acid and a molar excess of formamide or urea in a reaction vessel equipped with a reflux condenser.

-

Heat the mixture to a high temperature (e.g., 150-160 °C) for several hours (e.g., 3-8 hours).

-

The reaction can be carried out neat or in a high-boiling solvent like DMF.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture to precipitate the crude (R)-Razoxane.

-

Collect the crude product by filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/ethanol) to obtain pure (R)-Razoxane.

Protocol 3: Chiral Separation of Razoxane Enantiomers by HPLC

This protocol outlines a method for the analytical separation of (R)- and (S)-Razoxane.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

-

Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., CHIRALPAK IE-3).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium bicarbonate) and organic modifiers (e.g., methanol and acetonitrile). A typical ratio could be 5:95 (v/v) of aqueous buffer to a 70:30 (v/v) mixture of methanol and acetonitrile.

-

Flow Rate: 0.7 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV at 215 nm.

Procedure:

-

Prepare a standard solution of racemic razoxane and a sample solution of the mixture to be analyzed in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution of the enantiomers and determine their retention times. The (R)-enantiomer (dexrazoxane) and (S)-enantiomer (levrazoxane) will have distinct retention times, allowing for their separation and quantification.

Biological Activity and Data

The biological activity of razoxane is highly stereoselective, with the (R)-enantiomer (dexrazoxane) being the more potent and clinically relevant isomer.

| Parameter | (R)-Razoxane (Dexrazoxane) | (S)-Razoxane (Levrazoxane) | Racemic Razoxane | Reference(s) |

| Topoisomerase IIα Inhibition (IC50) | ~60 µM | Data not consistently reported, but generally considered less active | Not typically reported | |

| Topoisomerase IIβ Inhibition (IC50) | ~60 µM | Data not consistently reported, but generally considered less active | Not typically reported | |

| Cardioprotective Efficacy (Clinical Trials) | Significant reduction in cardiac events | Not used clinically for cardioprotection | Not used clinically for cardioprotection | [6] |

| Reduction in Clinical Heart Failure (vs. control) | Risk Ratio: 0.19 (95% CI: 0.09 to 0.40) | N/A | N/A | [6] |

| Reduction in Cardiac Events (vs. control) | Risk Ratio: 0.36 (95% CI: 0.27 to 0.49) | N/A | N/A | [6] |

Signaling Pathways and Workflows

Signaling Pathway of (R)-Razoxane in Cardioprotection

Caption: (R)-Razoxane's cardioprotective mechanism via TOP2B inhibition.

Experimental Workflow for the Synthesis and Purification of (R)-Razoxane

Caption: Workflow for the synthesis and purification of (R)-Razoxane.

Conclusion

The journey of razoxane from a racemic anticancer candidate to the targeted development of its (R)-enantiomer, dexrazoxane, as a vital cardioprotective agent is a testament to the importance of stereochemistry in drug development. Its dual mechanism of action, primarily centered on the catalytic inhibition of topoisomerase IIβ, provides a clear rationale for its clinical efficacy. The synthetic pathways, while challenging, are well-established, allowing for the production of the enantiomerically pure drug. This guide has provided a detailed overview of the critical aspects of (R)-Razoxane, offering a valuable resource for the scientific community. Further research into novel analogs and delivery systems may yet unlock even greater therapeutic potential for this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Item - Comparative analysis of IC50 values of various anticancer drugs in 2D and 3D systems. - Public Library of Science - Figshare [plos.figshare.com]

- 3. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinically Translatable Prevention of Anthracycline Cardiotoxicity by Dexrazoxane Is Mediated by Topoisomerase II Beta and Not Metal Chelation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Razoxane: A Deep Dive into its Pharmacokinetics and Bioavailability

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(R)-Razoxane, also known as levrazoxane, is the levorotatory enantiomer of the racemic compound razoxane. Razoxane and its dextrorotatory enantiomer, dexrazoxane, belong to the bisdioxopiperazine class of compounds. While dexrazoxane is clinically approved as a cardioprotective agent against anthracycline-induced cardiotoxicity, the pharmacokinetic profile of (R)-Razoxane is less characterized. This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics and bioavailability of (R)-Razoxane, with a focus on its stereoselective metabolism. Due to the limited availability of specific quantitative data for (R)-Razoxane, this guide emphasizes comparative data with its enantiomer and the racemic mixture.

Pharmacokinetic Profile: A Comparative Analysis

Quantitative pharmacokinetic data specifically for (R)-Razoxane is scarce in publicly available literature. However, studies on the racemic mixture, razoxane, have provided valuable insights into the differential metabolism of its enantiomers.

Table 1: Comparative Pharmacokinetic Parameters of Razoxane Enantiomers in Rats following Intravenous Administration of Razoxane (20 mg/kg)

| Parameter | (S)-Dexrazoxane | (R)-Levrazoxane | Racemic Razoxane | Citation |

| Metabolism Rate | Faster | Slower | - | [1] |

| Plasma Ratio (Levrazoxane:Dexrazoxane) | - | Increased to 1.5 at 150 min | - | [1] |

| Elimination Half-life (t½) | - | - | ~20 min | [1] |

The key finding from comparative studies is the stereoselective metabolism of razoxane. In rats, dexrazoxane is metabolized more rapidly than levrazoxane[1]. This is evidenced by the changing plasma ratio of the enantiomers over time, with the concentration of levrazoxane becoming predominant[1]. This suggests that (R)-Razoxane has a longer residence time in the body compared to its (S)-enantiomer. The preferential metabolism of dexrazoxane is attributed to the enzyme dihydropyrimidine amidohydrolase[1].

Experimental Protocols

The analysis of (R)-Razoxane pharmacokinetics relies heavily on chiral separation techniques to differentiate it from its enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) for the Quantification of Razoxane Enantiomers in Plasma

A validated chiral HPLC method is essential for the stereoselective analysis of razoxane enantiomers in biological matrices.

1. Sample Preparation (Solid Phase Extraction):

-

Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.

-

Load plasma sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analytes (razoxane enantiomers) with methanol.

-

Evaporate the eluent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

2. Chromatographic Conditions:

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as CHIRALPAK IE-3, is effective for the enantiomeric separation of razoxane[2].

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium bicarbonate) and organic modifiers (e.g., a mixture of acetonitrile and methanol) is used in a hydrophilic interaction chromatography (HILIC) mode[2]. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 270 nm).

-

Quantification: The concentration of each enantiomer is determined by comparing its peak area to a standard curve prepared with known concentrations of the purified enantiomers.

Metabolic Pathway and Experimental Workflow

The metabolism of razoxane is a critical aspect of its pharmacokinetic profile, highlighting the differential handling of its enantiomers by the body.

Caption: Stereoselective metabolism of razoxane enantiomers.

The above diagram illustrates that after administration, the racemic mixture of razoxane separates into its two enantiomers. The enzyme Dihydropyrimidine Amidohydrolase (DHPase) preferentially metabolizes (S)-Dexrazoxane at a faster rate compared to (R)-Razoxane.

Caption: Workflow for pharmacokinetic studies of (R)-Razoxane.

This workflow outlines the key steps in determining the pharmacokinetic profile of (R)-Razoxane, from in vivo administration to analytical quantification and data interpretation.

Conclusion and Future Directions

The current understanding of the pharmacokinetics of (R)-Razoxane is largely based on comparative studies with its enantiomer, dexrazoxane, and the racemic mixture, razoxane. The available data strongly indicates a stereoselective metabolism, with (R)-Razoxane exhibiting a slower metabolic clearance than (S)-dexrazoxane. However, a significant knowledge gap exists regarding specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability for (R)-Razoxane.

Future research should focus on dedicated pharmacokinetic studies of purified (R)-Razoxane administered via both intravenous and oral routes. Such studies would provide the necessary data to fully characterize its absorption, distribution, metabolism, and excretion profile. This information is crucial for understanding its potential therapeutic applications and for any future drug development efforts involving this enantiomer.

References

In Vitro Cytotoxic Effects of (R)-Razoxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Razoxane, also known as Levrazoxane or ICRF-186, is the (R)-enantiomer of the racemic compound Razoxane. While its counterpart, (S)-Razoxane (Dexrazoxane), is clinically used as a cardioprotective agent, the cytotoxic profile of (R)-Razoxane has been a subject of scientific inquiry. This technical guide provides a comprehensive overview of the available in vitro data on the cytotoxic effects of (R)-Razoxane, including detailed experimental methodologies and an exploration of the potential signaling pathways involved. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug development and oncology.

Quantitative Cytotoxicity Data

Limited publicly available data exists detailing the intrinsic in vitro cytotoxicity of (R)-Razoxane as a standalone agent. Much of the research has focused on its role in combination with other chemotherapeutic agents or in comparison to its enantiomer, Dexrazoxane.

| Compound | Cell Line | Assay | Endpoint | Result |

| (R)-Razoxane (ICRF-186) | HeLa | Colony Inhibition | Antagonism of Daunorubicin Cytotoxicity | Similarly antagonized the cytotoxicity of daunorubicin when compared to the racemic mixture (ICRF-159).[1] |

| (R)-Razoxane (ICRF-186) | - | - | Cardioprotective Efficacy vs. Doxorubicin Toxicity (in vivo) | At a dose of 25 mg/kg, it was a "somewhat less effective protectant" than Dexrazoxane. At 12.5 mg/kg, both enantiomers showed similar degrees of protection. |

Note: The table highlights the scarcity of direct IC50 values for (R)-Razoxane in various cancer cell lines. The available studies often describe its modulatory effects on other cytotoxic drugs rather than its independent cytotoxic potency.

Experimental Protocols

The following sections detail the methodologies that can be employed to assess the in vitro cytotoxic effects of (R)-Razoxane. These are based on standard laboratory procedures for cytotoxicity testing.

Cell Culture

A variety of human cancer cell lines can be utilized to evaluate the cytotoxic potential of (R)-Razoxane. The choice of cell line should be guided by the specific research question. Commonly used cell lines for cytotoxicity screening include, but are not limited to:

-

HeLa (Cervical Cancer)

-

MCF-7 (Breast Cancer)

-

A549 (Lung Cancer)

-

HCT116 (Colon Cancer)

-

K562 (Leukemia)

Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of (R)-Razoxane (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay assesses the ability of single cells to grow into colonies, providing a measure of long-term cytotoxicity.

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1,000 cells) in a 6-well plate.

-

Compound Treatment: Treat the cells with different concentrations of (R)-Razoxane for the desired period.

-

Colony Growth: Remove the compound-containing medium, wash the cells, and add fresh medium. Allow the cells to grow for 10-14 days until visible colonies are formed.

-

Colony Staining: Fix the colonies with methanol and stain them with crystal violet.

-

Colony Counting: Count the number of colonies (typically those with >50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the control.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of Razoxane and its enantiomers is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation.

Topoisomerase II Inhibition

(R)-Razoxane, as a bisdioxopiperazine, is expected to act as a catalytic inhibitor of topoisomerase II. Unlike topoisomerase II poisons (e.g., etoposide, doxorubicin) that stabilize the enzyme-DNA cleavage complex, catalytic inhibitors prevent the enzyme from completing its catalytic cycle, leading to a G2/M phase cell cycle arrest.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxic effects of a compound like (R)-Razoxane.

Conclusion

References

An In-depth Technical Guide on the Molecular Targets and Binding Sites of (R)-Razoxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Razoxane, also known as levrazoxane, is the (R)-enantiomer of the bisdioxopiperazine agent razoxane. This document provides a comprehensive technical overview of the molecular targets and binding sites of (R)-Razoxane. The primary molecular targets identified are the nuclear enzymes DNA topoisomerase II alpha (TOP2A) and DNA topoisomerase II beta (TOP2B). The principal mechanism of action is the catalytic inhibition of these enzymes, which traps them in a closed-clamp conformation on the DNA, ultimately leading to their proteasomal degradation. This action prevents the re-ligation of double-strand breaks that TOP2 creates to resolve DNA topological problems during replication, transcription, and chromosome segregation. While the iron-chelating properties of razoxane's metabolites were historically considered significant, recent evidence strongly indicates that its biological effects, particularly its cardioprotective activity when used with anthracyclines, are primarily mediated through its interaction with TOP2B. Quantitative data, though limited for the (R)-enantiomer specifically, suggests that the stereochemistry at the chiral center of the butane linker does not significantly alter the inhibitory activity against TOP2A and TOP2B when compared to its well-studied (S)-enantiomer, dexrazoxane. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key signaling pathways and experimental workflows.

Molecular Targets: Topoisomerase IIα and Topoisomerase IIβ

The primary molecular targets of (R)-Razoxane are the two isoforms of human DNA topoisomerase II: TOP2A and TOP2B. These enzymes are essential for resolving topological challenges in the genome by creating transient double-strand breaks (DSBs) to allow for the passage of another DNA duplex, followed by re-ligation of the break.

-

Topoisomerase IIα (TOP2A): This isoform is highly expressed in proliferating cells and plays a critical role in DNA replication and the segregation of sister chromatids during mitosis. Inhibition of TOP2A is a key mechanism for the anticancer activity of several chemotherapeutic agents.

-

Topoisomerase IIβ (TOP2B): In contrast to TOP2A, TOP2B is expressed in both proliferating and quiescent cells, including terminally differentiated cells like cardiomyocytes[1]. It is primarily involved in transcriptional regulation. The interaction of razoxane and its enantiomers with TOP2B is central to its cardioprotective effects against anthracycline-induced cardiotoxicity[1].

Mechanism of Action and Binding Sites

(R)-Razoxane acts as a catalytic inhibitor of TOP2A and TOP2B. Unlike topoisomerase poisons such as etoposide, which stabilize the covalent TOP2-DNA cleavage complex, bisdioxopiperazines like (R)-Razoxane lock the enzyme in a closed-clamp conformation around the DNA after re-ligation of the double-strand break but before the release of the DNA strand. This non-covalent trapping of the enzyme on the DNA interferes with DNA metabolic processes and marks the topoisomerase for proteasomal degradation[2].

The binding site for bisdioxopiperazines is located at the interface of the two ATPase domains of the TOP2 homodimer. This site is distinct from the ATP-binding pocket. The binding of (R)-Razoxane stabilizes the N-terminal gate of the enzyme in a closed conformation, preventing ATP hydrolysis and the conformational changes necessary for enzyme turnover and release from the DNA.

Quantitative Data on (R)-Razoxane and its Enantiomer

While extensive quantitative data for (R)-Razoxane (levrazoxane) is not as widely published as for its (S)-enantiomer dexrazoxane, available studies indicate that the inhibitory activities of the two enantiomers and the racemic mixture on TOP2A and TOP2B are very similar. One study explicitly states that levrazoxane and razoxane showed similar outcomes for TOP2A and TOP2B inhibition when directly compared with dexrazoxane[1]. Another study reported an IC50 value for dexrazoxane of approximately 60 µM for both TOP2A and TOP2B in a decatenation assay[2]. Given the reported similarity, the IC50 for (R)-Razoxane is expected to be in a comparable range.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Dexrazoxane ((S)-Razoxane) | TOP2A | Decatenation Assay | ~ 60 | [2] |

| Dexrazoxane ((S)-Razoxane) | TOP2B | Decatenation Assay | ~ 60 | [2] |

| (R)-Razoxane (Levrazoxane) | TOP2A | Decatenation Assay | Similar to Dexrazoxane | [1] |

| (R)-Razoxane (Levrazoxane) | TOP2B | Decatenation Assay | Similar to Dexrazoxane | [1] |

| Razoxane (Racemic) | TOP2A | Decatenation Assay | Similar to Dexrazoxane | [1] |

| Razoxane (Racemic) | TOP2B | Decatenation Assay | Similar to Dexrazoxane | [1] |

Experimental Protocols

Topoisomerase II Relaxation Assay

This assay measures the ability of TOP2 to relax supercoiled plasmid DNA, and the inhibition of this activity by a test compound.

Materials:

-

Human TOP2A or TOP2B enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x TOP2 Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA)

-

10x ATP solution

-

Test compound ((R)-Razoxane) dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml bromophenol blue)

-

Agarose

-

Tris-Borate-EDTA (TBE) buffer

-

Ethidium bromide or other DNA stain

-

Proteinase K

-

SDS

Procedure:

-

Prepare a reaction mixture containing the assay buffer, supercoiled DNA, and ATP in a microcentrifuge tube.

-

Add the test compound ((R)-Razoxane) at various concentrations. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding the human TOP2 enzyme.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding SDS and proteinase K, followed by incubation to digest the enzyme.

-

Add the loading dye to the reaction mixtures.

-

Load the samples onto a 1% agarose gel in TBE buffer.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Stain the gel with a DNA stain and visualize under UV light.

-

Quantify the amount of supercoiled and relaxed DNA in each lane to determine the extent of inhibition.

Western Blot for TOP2B Depletion

This protocol is used to assess the degradation of TOP2B in cells following treatment with (R)-Razoxane.

Materials:

-

Cardiomyocytes or other relevant cell line

-

(R)-Razoxane

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against TOP2B

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF)

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of (R)-Razoxane for a specified time course (e.g., 24 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against TOP2B overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative depletion of TOP2B.

Visualizations

Experimental Workflow for TOP2 Inhibition Assay

Caption: Workflow for assessing (R)-Razoxane's inhibition of Topoisomerase II.

Signaling Pathway of TOP2 Inhibition-Induced DNA Damage Response

Caption: DNA damage response pathway initiated by TOP2 inhibition.

Logical Relationship of Razoxane Enantiomers and Targets

References

Methodological & Application

Application Notes and Protocols for Razoxane in Cancer Cell Line Research

Disclaimer: The following experimental protocols and data primarily pertain to Dexrazoxane , the (S)-(+)-enantiomer of Razoxane, and Razoxane , the racemic mixture. Extensive literature searches did not yield specific experimental data for the (R)-(-)-enantiomer, (R)-Razoxane. Therefore, the information presented here is based on the activities of the commercially available and widely studied forms. Researchers should consider that the biological activity of the (R)-enantiomer may differ.

Introduction

Razoxane and its enantiomer Dexrazoxane are bisdioxopiperazine compounds with demonstrated cytotoxic effects against various cancer cell lines.[1][2] Their primary mechanisms of action include the inhibition of topoisomerase II and iron chelation.[1][3] As a catalytic inhibitor of topoisomerase II, Dexrazoxane induces DNA double-strand breaks, leading to the activation of the DNA damage response pathway and subsequent cell cycle arrest and apoptosis.[4][5] Additionally, its ability to chelate iron is thought to contribute to its anticancer effects and is the basis for its clinical use as a cardioprotective agent against anthracycline-induced cardiotoxicity.[3][6]

These application notes provide a summary of the cytotoxic activity of Dexrazoxane and Razoxane across various cancer cell lines and offer detailed protocols for key experimental assays to study their effects.

Data Presentation

The following tables summarize the in vitro cytotoxic activity of Dexrazoxane and Razoxane, presenting IC50 values for different cancer cell lines.

Table 1: IC50 Values of Dexrazoxane in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |

| JIMT-1 | Breast Cancer | 97.5 | 72 | CCK-8 |

| MDA-MB-468 | Breast Cancer | 36 | 72 | CCK-8 |

| HL-60 | Leukemia | 9.59 | 72 | MTT |

| CHO | Chinese Hamster Ovary | 3.5 | Not Specified | Cell Counting |

| HTETOP | Human Tumor Cell Line | 7450 | 24 | MTT |

Table 2: IC50 Values of Razoxane (ICRF-159) and Related Compounds in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |

| Probimane | SCG-7901 | Gastric Cancer | <10 | 48 | MTT |

| Probimane | K562 | Leukemia | <10 | 48 | MTT |

| Probimane | A549 | Lung Cancer | <10 | 48 | MTT |

| Probimane | HL-60 | Leukemia | <10 | 48 | MTT |

| ICRF-187 (Dexrazoxane) | HeLa | Cervical Cancer | 129 | 48 | MTT |

| MST-16 | HeLa | Cervical Cancer | 26.4 | 48 | MTT |

Mandatory Visualizations

Signaling Pathways

Experimental Workflow

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used to determine the cytotoxic effects of Dexrazoxane and related compounds.[5][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of (R)-Razoxane on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HL-60, HeLa)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

(R)-Razoxane stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of (R)-Razoxane in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted (R)-Razoxane solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis

This protocol is based on the known effect of Razoxane to induce G2/M phase cell cycle arrest.[1]

Objective: To analyze the effect of (R)-Razoxane on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

(R)-Razoxane

-

6-well plates

-

PBS (Phosphate-Buffered Saline)

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of (R)-Razoxane (including a vehicle control) for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis for DNA Damage Response Proteins

This protocol is designed to investigate the molecular mechanism of (R)-Razoxane-induced DNA damage.[4]

Objective: To detect the expression and phosphorylation status of key proteins in the DNA damage response pathway.

Materials:

-

(R)-Razoxane-treated cell lysates

-

Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γ-H2AX, anti-phospho-ATM, anti-phospho-Chk2, anti-p53, anti-ATF3, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Lyse the treated and control cells with protein extraction buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL detection system.

-

Analyze the band intensities to determine the relative expression levels of the target proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-proliferative effects, cell cycle G2/M phase arrest and blocking of chromosome segregation by probimane and MST-16 in human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Razoxane hydrochloride | 1383294-26-5 | Benchchem [benchchem.com]

- 4. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

Dosing Regimen of (R)-Razoxane in Mouse Models: Application Notes and Protocols

A comprehensive review of available literature did not yield specific in vivo dosing regimens for (R)-Razoxane (ICRF-198) in mouse models. The vast majority of preclinical research has focused on the S-enantiomer, Dexrazoxane (ICRF-187), which is the clinically approved cardioprotective agent, or the racemic mixture, Razoxane (ICRF-159).

This document provides a detailed overview of the dosing regimens for Dexrazoxane in mouse models, which may serve as a reference for researchers investigating related compounds. The protocols and data presented are based on studies utilizing Dexrazoxane as a cardioprotective agent against anthracycline-induced toxicity.

Overview of Dexrazoxane (S-enantiomer) in Preclinical Research

Dexrazoxane is a potent catalytic inhibitor of DNA topoisomerase II and a metal ion chelator.[1] Its primary application in mouse models is to mitigate the cardiotoxic side effects of chemotherapeutic agents like doxorubicin.[2][3] The protective mechanism is attributed to its ability to prevent DNA damage by interfering with topoisomerase II activity and through the iron-chelating properties of its metabolite, ADR-925. However, recent evidence suggests that the cardioprotective effects are primarily mediated by its interaction with topoisomerase II beta (TOP2B), independent of iron chelation.

Dosing Regimens of Dexrazoxane in Mouse Models

The dosage of Dexrazoxane in mouse models is often expressed as a ratio relative to the dose of the concurrently administered chemotherapeutic agent, typically doxorubicin.

Table 1: Summary of Dexrazoxane Dosing Regimens in Mouse Models

| Mouse Strain | Doxorubicin Dose | Dexrazoxane Dose/Ratio | Administration Route | Frequency | Reference |

| C57BL/6J | 4 mg/kg | 40 mg/kg (10:1 ratio) | Intraperitoneal (i.p.) | Weekly for 6 weeks | [4] |

| Not Specified | 2 mg/kg or 4 mg/kg | 5:1, 10:1, and 20:1 ratios | Not Specified | 10 doses over 7 weeks | [3] |

| C57BL/6J | 10 mg/kg | 200 mg/kg/day | Not Specified | 1 hour before doxorubicin, 3 times a week |

Experimental Protocols

Cardioprotection Against Doxorubicin-Induced Toxicity

This protocol outlines a general procedure for evaluating the cardioprotective effects of Dexrazoxane in a mouse model of doxorubicin-induced cardiotoxicity.

Materials:

-

Male C57BL/6J mice

-

Doxorubicin hydrochloride

-

Dexrazoxane

-

Sterile 0.9% NaCl solution (vehicle)

-

Appropriate animal handling and injection equipment

Procedure:

-

Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

-

Group Allocation: Randomly assign mice to the following groups (n=8 per group):

-

Vehicle Control (0.9% NaCl)

-

Doxorubicin (DOX) only

-

Dexrazoxane (DEXRA) only

-

Doxorubicin + Dexrazoxane (DOX + DEXRA)

-

-

Drug Preparation:

-

Dissolve Doxorubicin in sterile 0.9% NaCl to a final concentration for a 4 mg/kg dose.

-

Dissolve Dexrazoxane in a suitable vehicle to a final concentration for a 40 mg/kg dose.

-

-

Administration:

-

Administer Dexrazoxane (40 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

One hour after Dexrazoxane/vehicle administration, administer Doxorubicin (4 mg/kg) or vehicle via i.p. injection.

-

-

Treatment Schedule: Repeat the injections weekly for a total of 6 weeks.[4]

-

Monitoring: Monitor animal body weight and general health status throughout the study.

-

Endpoint Analysis: At the end of the 6-week treatment period, perform cardiovascular function analysis (e.g., ultrasound imaging) and collect tissues for histological and molecular analysis.[4]

Experimental Workflow Diagram

Caption: Workflow for evaluating Dexrazoxane's cardioprotective effects.

Signaling Pathways

Dexrazoxane's mechanism of action primarily involves the inhibition of topoisomerase II, which is crucial for DNA replication and repair. In the context of doxorubicin-induced cardiotoxicity, Dexrazoxane prevents doxorubicin from trapping the topoisomerase II-DNA complex, thereby reducing DNA double-strand breaks and subsequent cell death.

Simplified Signaling Pathway of Doxorubicin-Induced Cardiotoxicity and Dexrazoxane Intervention

Caption: Dexrazoxane's inhibition of doxorubicin-mediated cardiotoxicity.

Conclusion

While specific dosing information for (R)-Razoxane in mouse models remains elusive in the current body of scientific literature, the extensive research on its S-enantiomer, Dexrazoxane, provides a solid foundation for designing preclinical studies. The protocols and data summarized herein offer a starting point for investigating the efficacy and safety of related bisdioxopiperazine compounds. Researchers are encouraged to perform dose-finding studies to establish the optimal therapeutic window for their specific mouse model and experimental context.

References

Application Notes and Protocols: (R)-Razoxane in Combination with Anthracyclines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-Razoxane (also known as Enrazoxane or Dexrazoxane) in combination with anthracycline-based chemotherapy. The primary application of this combination is the mitigation of anthracycline-induced cardiotoxicity, a significant dose-limiting side effect of this class of potent anticancer agents.[1] This document outlines the mechanisms of action, summarizes key preclinical and clinical findings, and provides detailed protocols for experimental evaluation.

Mechanism of Action

(R)-Razoxane exerts its cardioprotective effects through a dual mechanism of action:

-

Iron Chelation: (R)-Razoxane is a prodrug that is hydrolyzed in cells to an active form that chelates iron. This action prevents the formation of iron-anthracycline complexes, which are responsible for the generation of reactive oxygen species (ROS) that cause significant damage to cardiac tissue.[2][3]

-